6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Mechanism of Action
Target of Action
Cyclopenta[b]pyridine derivatives, which include this compound, are known to exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Mode of Action
Given its structural similarity to other cyclopenta[b]pyridine derivatives, it may interact with its targets in a similar manner . For instance, its hypoglycemic activity suggests it may interact with insulin receptors or other components of the glucose metabolism pathway .
Biochemical Pathways
Given its reported biological activities, it may be involved in the regulation of glucose metabolism, calcium signaling, and protein kinase pathways .
Result of Action
Given its reported biological activities, it may influence cellular processes such as glucose metabolism, calcium signaling, and protein phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions using triethylamine as a base, leading to the formation of the desired bicyclic structure.
Another approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions such as sodium ethoxide or sodium methoxide . This method is efficient and provides good yields of the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where different substituents can be introduced onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Various alkylating agents such as benzyl chloride and 1,2-dibromoethane can be used under basic conditions.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues. Its structural framework allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXLKVRHHCKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477538 | |
Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185122-75-2 | |
Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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